2-Piperidinobenzothiazole

Description

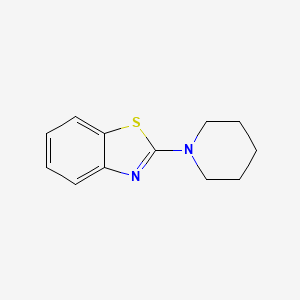

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZMOBHJSKHLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182730 | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-08-3 | |

| Record name | 2-(1-Piperidinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-piperidinobenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HW3493EP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidinobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-piperidinobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic pathway, outlines key characterization techniques with expected outcomes, and discusses important safety considerations. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel benzothiazole-based compounds.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its unique structural and electronic properties allow for diverse functionalization, leading to the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of an N-heterocyclic substituent, such as piperidine, at the 2-position can significantly modulate the physicochemical and pharmacological properties of the benzothiazole core. This guide focuses specifically on this compound, providing a detailed methodology for its preparation and structural elucidation.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available starting material, 2-mercaptobenzothiazole. This pathway involves the conversion of the mercapto group to a more reactive leaving group, followed by a nucleophilic aromatic substitution with piperidine.

Step 1: Synthesis of the Intermediate, 2-Chlorobenzothiazole

The initial step involves the conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole. This transformation is crucial as the chloro substituent at the 2-position is an excellent leaving group for subsequent nucleophilic substitution. A highly effective method for this conversion utilizes sulfuryl chloride (SO₂Cl₂).[2]

Causality of Experimental Choices:

-

Starting Material: 2-Mercaptobenzothiazole is a commercially available and relatively inexpensive starting material.

-

Reagent: Sulfuryl chloride is a powerful chlorinating agent that provides high yields for this specific transformation.[2] The reaction proceeds readily at moderate temperatures.[2]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, or neat, and does not require significant heating, with the heat of reaction often being sufficient to drive the process.[2]

Experimental Protocol: Synthesis of 2-Chlorobenzothiazole

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 2-mercaptobenzothiazole.

-

Slowly add at least six molecular equivalents of sulfuryl chloride to the flask with continuous stirring. The reaction is exothermic, and the temperature should be monitored.[2]

-

After the addition is complete, continue stirring the reaction mixture at a temperature not exceeding 50°C.[2]

-

Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), the reaction mixture is carefully treated with water.

-

The oily layer of 2-chlorobenzothiazole is then separated and washed multiple times with water to remove any residual acid.[2]

-

The crude product can be further purified by distillation.

Step 2: Nucleophilic Aromatic Substitution with Piperidine

The second step involves the reaction of 2-chlorobenzothiazole with piperidine to yield the final product, this compound. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

-

Nucleophile: Piperidine is a strong secondary amine nucleophile that readily attacks the electron-deficient carbon at the 2-position of the benzothiazole ring.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is often used to facilitate the reaction.

-

Base: A mild base, such as cesium carbonate, can be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-chlorobenzothiazole in DMF, add 1.1 equivalents of piperidine.[3]

-

Add 1.5 equivalents of cesium carbonate to the reaction mixture.[3]

-

Heat the reaction mixture to 100°C for approximately 3 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the protons. For this compound, the expected signals are:

-

Aromatic protons of the benzothiazole ring.

-

Protons of the piperidine ring, which will likely appear as multiplets in the aliphatic region.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Expected NMR Data

Based on data for similar piperidine-substituted benzothiazoles, the following is a representative summary of expected chemical shifts (in ppm, using DMSO-d₆ as the solvent).[3]

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Piperidine -CH₂ (alpha to N) | ~3.7 (t) | ~54.5 |

| Piperidine -CH₂ (beta to N) | ~1.55 (m) | ~25.3 |

| Piperidine -CH₂ (gamma to N) | ~1.55 (m) | ~24.3 |

| Benzothiazole Aromatic -CH | 7.0 - 8.0 (m) | 121.0 - 131.0 |

| Benzothiazole Quaternary C | - | 156.5, 168.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5]

Expected IR Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N (imine in benzothiazole) | ~1630 |

| C-N | 1300 - 1350 |

| C-S | 650 - 700 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique where a small amount of the solid is placed directly on the ATR crystal.[4]

-

Background Spectrum: Record a background spectrum to subtract atmospheric and instrumental interferences.[4]

-

Sample Spectrum: Record the spectrum of the sample over a range of 4000-400 cm⁻¹.[4]

-

Data Analysis: Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4]

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₄N₂S), which is approximately 218.32 g/mol .

-

Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 isotope peak with an abundance of about 4.4% relative to the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.[4]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).[5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).[5]

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.[5]

Safety and Handling

Working with benzothiazole derivatives requires adherence to strict safety protocols.

-

2-Chlorobenzothiazole (Intermediate): This compound is toxic if swallowed and can be fatal if inhaled. It also causes serious eye irritation.[6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Piperidine: Piperidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[7] Consult the Safety Data Sheet (SDS) for each reagent before use.

Potential Applications

Derivatives of 2-piperidinyl-1,3-benzothiazole have been investigated for their potential as potent and selective PPARδ agonists, which have implications for the treatment of metabolic disorders.[8] The versatile benzothiazole scaffold, combined with the conformational flexibility of the piperidine ring, makes this class of compounds attractive for further exploration in drug discovery programs.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and verify this valuable heterocyclic compound for further investigation in various scientific disciplines.

References

-

Rajesh, K., Shafi, S. S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. Available at: [Link]

- U.S. Patent 2,469,697. (1949). Preparation of 2-chlorobenzothiazole. Google Patents.

-

Yılmaz, F., & Köysal, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 49-56. Available at: [Link]

-

Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (Doctoral dissertation, Kyoto University). Available at: [Link]

-

PubChem. (n.d.). 2-Chlorobenzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35777–35794. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Available at: [Link]

-

Rajesh, K., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

- European Patent Office. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents.

-

Loginova, I. V., et al. (2021). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Piperidinobenzothiazole

Foreword: Understanding the Physicochemical Profile for Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties govern a molecule's behavior from the moment of formulation to its interaction with the biological target. For researchers, scientists, and drug development professionals, an in-depth physicochemical profile of a molecule like 2-piperidinobenzothiazole is critical for predicting its pharmacokinetic and pharmacodynamic behavior, optimizing its formulation, and ensuring its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, blending established analytical techniques with predictive methodologies to offer a holistic understanding of this important chemical entity.

Molecular Structure and Core Attributes

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a piperidine ring at the 2-position. This structural arrangement imparts a unique combination of aromaticity, basicity, and lipophilicity, which are central to its chemical and biological characteristics.

Molecular Formula: C₁₂H₁₄N₂S

Molecular Weight: 218.32 g/mol

The piperidine moiety introduces a basic nitrogen atom, significantly influencing the compound's pKa and aqueous solubility. The benzothiazole ring system, with its fused benzene and thiazole rings, contributes to the molecule's aromatic character and potential for π-π stacking interactions, while also influencing its lipophilicity.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through several synthetic routes, often involving the reaction of a 2-halobenzothiazole with piperidine or the cyclization of a precursor molecule. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add piperidine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Workflow for experimental pKa determination.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its membrane permeability and plasma protein binding. The predicted high logP value indicates that this compound is a lipophilic molecule with a preference for nonpolar environments.

-

System Preparation: Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility

The solubility of a compound in aqueous and organic solvents is a critical parameter for formulation and bioavailability. Given its high predicted logP, this compound is expected to have low aqueous solubility but good solubility in organic solvents.

Implications for Drug Development

The physicochemical profile of this compound suggests several key considerations for its development as a potential therapeutic agent:

-

Bioavailability: The high lipophilicity and potential for ionization at physiological pH suggest that the compound may have good membrane permeability and oral absorption. However, its low aqueous solubility could be a limiting factor.

-

Formulation: The low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance its dissolution and bioavailability.

-

Target Engagement: The lipophilic nature of the molecule may favor its partitioning into lipid-rich environments, which could be advantageous for targeting membrane-bound proteins or receptors within the central nervous system.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. By combining predictive modeling with established experimental protocols, we have constructed a detailed profile that can guide further research and development efforts. A thorough understanding and experimental validation of these properties are essential for unlocking the full therapeutic potential of this promising molecule.

References

-

Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.). Semantic Scholar. [Link]

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2-Piperidinobenzothiazole

In the landscape of drug discovery and materials science, benzothiazole derivatives represent a class of heterocyclic compounds with immense therapeutic and industrial potential, exhibiting properties ranging from antitumor to antimicrobial and anti-inflammatory activities.[1][2][3] this compound, which incorporates a saturated piperidine ring at the 2-position of the benzothiazole core, is a molecule of significant interest. The precise arrangement of its atoms dictates its physicochemical properties, biological activity, and safety profile. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical cornerstone for research, development, and regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore how data from orthogonal analytical techniques are integrated to build a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Gauntlet: A Multi-faceted Strategy for Confirmation

No single analytical technique can provide a complete structural picture. A robust confirmation relies on the convergence of evidence from multiple, independent methods. Each technique interrogates a different aspect of the molecule's properties, and together, they provide a holistic and definitive characterization. Our approach is a logical workflow that begins with establishing the molecular formula and proceeds to map out the intricate connectivity and spatial arrangement of the atoms.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound, providing a direct test of the predicted molecular formula (C₁₂H₁₄N₂S). We typically employ Electron Ionization (EI) for relatively stable heterocyclic compounds, as it not only provides the molecular ion peak but also induces reproducible fragmentation, which acts as a molecular fingerprint.

Molecular Structure and Predicted Fragmentation: The structure of this compound consists of a rigid benzothiazole system and a flexible piperidine ring. This dichotomy governs its fragmentation.

Caption: The chemical structure and predicted primary mass fragmentation pathways for this compound.

Expected Data: The mass spectrum should exhibit a clear molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 218. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition, C₁₂H₁₄N₂S. The fragmentation pattern is expected to be dominated by the cleavage of the C-N bond connecting the two ring systems, leading to characteristic fragments.[4][5]

Self-Validating Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.[5]

-

GC Parameters:

-

Injector: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium.[5]

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Interpretation:

-

Confirm the presence of a peak at m/z 218 corresponding to the molecular ion.

-

Identify major fragment ions. A peak at m/z 134 would indicate the stable benzothiazole cation, while a peak at m/z 84 would correspond to the piperidine fragment. The presence of these fragments validates the connectivity of the two core components.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, IR analysis serves to confirm the presence of the aromatic benzothiazole system and the saturated aliphatic piperidine ring, while importantly confirming the absence of other functional groups (like N-H or C=O) that might arise from side reactions or starting materials.

Expected Data: The IR spectrum provides a unique fingerprint based on molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source |

| ~3100-3000 | C-H Stretch | Aromatic (Benzothiazole) | [6][7] |

| ~2950-2850 | C-H Stretch | Aliphatic (Piperidine CH₂) | [7] |

| ~1610-1580 | C=N / C=C Stretch | Benzothiazole Ring | [7][8][9] |

| ~1500-1400 | C-C Stretch | Aromatic Ring | [6][7] |

| ~1250-1200 | C-N Stretch | Aryl-Amine linkage | [9] |

| ~750-700 | C-S Stretch | Thiazole Ring | [8] |

Self-Validating Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation:

-

Confirmation: Verify the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). The C=N and C=C stretching bands in the 1610-1400 cm⁻¹ region confirm the benzothiazole core.

-

Validation: Crucially, check for the absence of a broad N-H stretch around 3300-3400 cm⁻¹, which would indicate incomplete reaction of a precursor like 2-aminobenzothiazole.[8] Similarly, the absence of a strong C=O peak around 1700 cm⁻¹ rules out many potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[10] ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. For this compound, NMR confirms the exact substitution pattern and the integrity of both the piperidine and benzothiazole rings.

Expected ¹H NMR Data (in CDCl₃, 400 MHz): The spectrum is expected to show two distinct regions: the downfield aromatic region for the benzothiazole protons and the upfield aliphatic region for the piperidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 2H | Aromatic H (H-4, H-7) | Protons on the benzene ring of the benzothiazole core. |

| ~7.2-7.4 | m | 2H | Aromatic H (H-5, H-6) | Protons on the benzene ring of the benzothiazole core. |

| ~3.6-3.8 | t | 4H | Piperidine α-CH₂ (to N) | Deshielded by the adjacent nitrogen atom. |

| ~1.6-1.8 | m | 6H | Piperidine β,γ-CH₂ | Standard aliphatic protons in a cyclic system.[11] |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz): The spectrum should show 8 distinct signals, accounting for all 12 carbons due to symmetry in the piperidine ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C2 | Carbon of the C=N bond, highly deshielded.[10] |

| ~153 | C7a | Quaternary carbon at the ring junction.[10] |

| ~131 | C3a | Quaternary carbon at the ring junction. |

| ~126 | Aromatic CH | Benzene ring carbon. |

| ~124 | Aromatic CH | Benzene ring carbon. |

| ~121 | Aromatic CH | Benzene ring carbon. |

| ~119 | Aromatic CH | Benzene ring carbon. |

| ~50 | Piperidine α-C | Carbon adjacent to nitrogen. |

| ~26 | Piperidine β-C | Aliphatic carbon. |

| ~24 | Piperidine γ-C | Aliphatic carbon. |

Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Acquire 2D NMR spectra, such as COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations), to definitively assign all signals.

-

-

Data Interpretation:

-

¹H NMR: Confirm the integration ratios (4 aromatic H : 10 aliphatic H). Analyze the splitting patterns to confirm neighbor relationships. The piperidine protons should show complex multiplets due to chair-like conformations.

-

¹³C NMR: Count the number of signals to confirm the carbon skeleton. The chemical shifts must align with the expected values for the aromatic and aliphatic carbons.

-

2D NMR: Use HSQC to link each proton signal to its directly attached carbon. This provides unambiguous proof of the C-H framework.

-

X-ray Crystallography: The Gold Standard

Expertise & Rationale: When a high-quality single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure.[3] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, detailing precise bond lengths, bond angles, and intermolecular interactions.[12] This technique is unparalleled in its ability to resolve any structural ambiguity.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[13]

-

Data Interpretation: The output is a 3D model of the molecule. This model should be compared with the structures proposed by other techniques. It will confirm the connectivity, the substitution pattern of the benzothiazole ring, and the conformation of the piperidine ring (typically a chair conformation). The crystallographic data provides the highest level of trustworthiness for the structural assignment.[3][14]

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is achieved not by a single measurement, but by the logical integration of complementary data. Mass spectrometry confirms the molecular formula. IR spectroscopy verifies the key functional groups. NMR spectroscopy maps the detailed atomic connectivity. Finally, X-ray crystallography can provide an irrefutable three-dimensional picture. By following this multi-technique, self-validating workflow, researchers and drug developers can establish the structure of their target compound with the highest degree of scientific integrity and confidence.

References

- Benchchem. (2025). Spectroscopic and Synthetic Elucidation of 2-Ethyl-1,3-benzothiazol-6-amine and Related Derivatives: A Technical Guide. Benchchem.

- Kouassi, A. F., et al. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org.

- ResearchGate. (n.d.). Spectral data of synthesized compounds. ResearchGate.

- Hien, T. T., et al. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.

- Fadda, A. A., et al. (2018). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Taylor & Francis Online.

- Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyha University College of Pharmacy.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry.

- El-Sayed, N. N. E., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

- Benchchem. (2025). A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.

- Goyal, K., et al. (2016). Synthesis, Spectral Characterization and Biological Evaluation of New Substituted 2H-Pyrimido[2,1-b]benzothiazol-2-ones. Bentham Science.

- Benchchem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Benchchem.

- ResearchGate. (2025). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate.

- Baghdad University. (2024). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Baghdad Science Journal.

- PubMed. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. PubMed.

- Kamal, A. M., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.

- Peng, Y., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. The Royal Society of Chemistry.

- ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate.

- Baghdad University. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal.

- MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI.

- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science.

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation of 2,4,5-Trimethyl-4,5-dihydrothiazole. Benchchem.

Sources

- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 2. arabjchem.org [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. article.sapub.org [article.sapub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

As a Senior Application Scientist, this guide provides a comprehensive framework for the biological screening of novel benzothiazole derivatives. The benzothiazole scaffold, a bicyclic system containing fused benzene and thiazole rings, is a cornerstone in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Its structural versatility allows for extensive chemical modification, making it a "privileged scaffold" for discovering new therapeutic agents.[2][3] This guide is structured to provide not just protocols, but the strategic thinking behind establishing a robust screening cascade, from initial hit identification to lead characterization.

Benzothiazole and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][5][6] This wide-ranging bioactivity stems from the unique electronic and structural features of the benzothiazole nucleus, which can engage with a variety of biological targets like enzymes, receptors, and nucleic acids.[2][7] Several clinically approved drugs, such as the amyotrophic lateral sclerosis treatment Riluzole and the anticancer agent PMX610, feature this core structure, underscoring its therapeutic relevance.[8][9]

The design of novel benzothiazole libraries often focuses on substitutions at the C-2 and C-6 positions of the benzothiazole ring, as modifications at these sites have been shown to significantly influence pharmacological activity.[1] Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new derivatives with enhanced potency and selectivity.[10][11]

Strategic Screening Cascade for Benzothiazole Derivatives

A logical, tiered approach is essential for the efficient evaluation of a new library of benzothiazole compounds. This screening cascade is designed to progressively narrow down the number of compounds, starting with broad, high-throughput assays and moving towards more complex and specific biological characterization.

Caption: A tiered workflow for the biological screening of novel benzothiazole derivatives.

Part 1: Primary Screening - Identifying Bioactive Hits

The initial goal is to cast a wide net to identify any compounds within the library that exhibit biological activity. These assays should be robust, cost-effective, and amenable to a higher throughput format.

In Vitro Anticancer Screening

A fundamental first step in cancer drug discovery is to assess the general cytotoxicity of the novel compounds against a panel of human cancer cell lines.[12]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[13]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of benzothiazole derivatives in DMSO. Dilute the compounds to the desired final concentration (e.g., 10 µM for a single-point screen) in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.

Causality Behind Experimental Choices: The choice of cell lines should ideally represent different cancer types to identify broad-spectrum activity or potential selectivity. A 48-72 hour incubation period allows sufficient time for the compounds to exert their effects on cell proliferation.

In Vitro Antimicrobial Screening

Benzothiazole derivatives have shown significant promise as antimicrobial agents against a range of bacteria and fungi.[14][15]

Protocol: Agar Disc-Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of the synthesized compounds.

Step-by-Step Methodology:

-

Microbial Culture Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans for antifungal activity) in nutrient broth.

-

Agar Plate Inoculation: Spread the microbial inoculum uniformly over the entire surface of sterile Mueller-Hinton agar plates.

-

Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compounds (e.g., 100 µ g/disc ). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Causality Behind Experimental Choices: The disc-diffusion method is a simple, qualitative assay that provides a rapid visual assessment of antimicrobial activity, making it suitable for primary screening of a large number of compounds.

Part 2: Secondary Screening - Quantifying Potency and Specificity

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for more quantitative evaluation.

Dose-Response Analysis and IC₅₀ Determination

For promising anticancer hits, it is crucial to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).

Protocol: IC₅₀ Determination using MTT or SRB Assay

The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity based on the measurement of cellular protein content.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well plates as described for the primary screen.

-

Serial Dilutions: Prepare serial dilutions of the active benzothiazole derivatives (e.g., from 0.01 µM to 100 µM).

-

Treatment and Incubation: Treat the cells with the different concentrations of the compounds and incubate for 48-72 hours.

-

Assay Procedure: Perform either the MTT or SRB assay. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized for absorbance measurement.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM)[16] |

| Derivative 53 | HeLa | 9.76[16] |

| Derivative 55 | HT-29 | 0.024[16] |

| Derivative 55 | A549 | 0.84[16] |

| Derivative 62 | A549 | 9.0 µg/mL[16] |

| Cisplatin (Ref.) | A549 | Varies |

Minimum Inhibitory Concentration (MIC) Determination

For antimicrobial hits, the MIC, which is the lowest concentration of a compound that prevents visible growth of a microorganism, needs to be determined.[14]

Protocol: Broth Microdilution Method

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | S. aureus MIC (µg/mL)[14] | E. coli MIC (µg/mL)[14] | C. albicans MIC (µg/mL)[14] |

| Compound 3 | 50-200 | 25-100 | >200 |

| Compound 4 | 50-200 | 25-100 | >200 |

| Kanamycin (Ref.) | <25 | <25 | N/A |

Target-Based Enzyme Inhibition Assays

Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes.[12][17] For example, they have been shown to inhibit protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[17][18]

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzymes.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its specific substrate in an appropriate assay buffer.

-

Compound Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the benzothiazole derivative for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

IC₅₀ Calculation: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Part 3: Tertiary Screening and Lead Characterization

Promising candidates from secondary screening are subjected to more in-depth studies to elucidate their mechanism of action and assess their drug-like properties.

Elucidating the Mechanism of Action

Apoptosis and Cell Cycle Analysis: For anticancer compounds, it is important to determine if they induce programmed cell death (apoptosis) and/or cause cell cycle arrest.[8][12] This can be investigated using flow cytometry to analyze annexin V/propidium iodide staining and cell cycle distribution.

Signaling Pathway Analysis: Western blotting can be used to investigate the effect of the compounds on key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and ERK pathways.[8]

Caption: Potential mechanism of action for anticancer benzothiazole derivatives.

In Silico and In Vivo Evaluation

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[19][20] This helps in prioritizing candidates with favorable drug-like profiles for further development.

In Vivo Studies: The most promising compounds should be evaluated in animal models of the target disease (e.g., tumor xenograft models for cancer) to assess their in vivo efficacy and safety.[3][9]

Conclusion

The biological screening of novel benzothiazole derivatives requires a systematic and multi-faceted approach. By employing a strategic screening cascade that progresses from broad initial screens to detailed mechanistic and in vivo studies, researchers can effectively identify and characterize promising new therapeutic candidates. The inherent versatility of the benzothiazole scaffold, combined with a rigorous evaluation pipeline, ensures a high potential for the discovery of next-generation drugs for a wide range of diseases.

References

- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.

- PubMed Central (PMC). (n.d.). Benzothiazole derivatives as anticancer agents.

- PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.

- Bentham Science. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives.

- ResearchGate. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.

- MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.

- ProQuest. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole.

- RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.

- PubMed Central (PMC). (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.

- PubMed Central (PMC). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.

- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- Journal of Pharmaceutical Research International. (n.d.). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.

- PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents.

- MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.

- ResearchGate. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- AJOL. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI.

- BenchChem. (n.d.). Experimental protocol for evaluating benzothiazole derivatives in vitro.

- RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.

- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- PubMed Central (PMC). (n.d.). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties.

- IJSDR. (n.d.). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES.

- BPAS Journals. (n.d.). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review.

- PubMed Central (PMC). (n.d.). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents.

- RSC Publishing. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.

- PubMed Central (PMC). (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies.

- ResearchGate. (2025). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijsdr.org [ijsdr.org]

- 3. bpasjournals.com [bpasjournals.com]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents | MDPI [mdpi.com]

- 10. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

2-piperidinobenzothiazole crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Piperidinobenzothiazole and its Analogs for Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives like this compound showing significant therapeutic potential.[1][2][3] A deep understanding of the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[4][5][6][7] Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures.[6][7] This guide provides a comprehensive overview of the principles, experimental protocols, and analytical workflows involved in the crystal structure analysis of 2-substituted benzothiazoles, using a representative analog to illustrate the process. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural insights for the advancement of novel therapeutics.

Introduction: The Significance of Structural Clarity in Benzothiazole-Based Drug Discovery

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][8][9] The this compound moiety, in particular, combines the rigid, electron-rich benzothiazole core with a flexible, saturated piperidine ring, offering a unique topology for interaction with biological targets.

The efficacy and specificity of a drug molecule are intrinsically linked to its three-dimensional structure.[4][6] Properties such as solubility, stability, and binding affinity are dictated by the molecule's conformation and the intermolecular interactions it forms in the solid state.[5] Therefore, elucidating the precise crystal structure is not merely an academic exercise; it is a critical step in the drug development pipeline.[4] X-ray crystallography provides atomic-resolution data that informs structure-activity relationship (SAR) studies, facilitates computational modeling, and guides the design of next-generation drug candidates with improved therapeutic profiles.

While a detailed crystal structure for this compound is not publicly available as of this writing, this guide will use a closely related, well-characterized benzothiazole derivative to provide a practical, in-depth exploration of the crystallographic analysis workflow. The principles and techniques discussed are directly applicable to the study of this compound and its analogs.

Part 1: The Foundation – From Powder to Perfect Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step, as the quality of the diffraction data is entirely dependent on the quality of the crystal. For small organic molecules like this compound, several solution-based crystallization methods are commonly employed.

Causality in Experimental Choices: Selecting a Crystallization Strategy

The choice of solvent and crystallization method is crucial and depends on the compound's solubility and stability. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.

-

Purity is Paramount: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

-

Solvent Selection: An ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, achieving supersaturation is difficult. If it is nearly insoluble, it will be challenging to dissolve enough material. A common approach is to use a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent (or "anti-solvent") in which it is insoluble.

Experimental Protocol: Slow Evaporation Technique

This is one of the simplest and most effective methods for growing single crystals.

Objective: To slowly increase the concentration of the solute past its saturation point by evaporating the solvent, thereby inducing crystallization.

Methodology:

-

Preparation: Place 5-10 mg of highly purified this compound into a clean, small glass vial.

-

Solvent Addition: Add a "good" solvent (e.g., dichloromethane, acetone, or ethanol) dropwise until the compound completely dissolves. Avoid using a large excess of solvent.

-

Inducing Supersaturation: Cover the vial with a cap or parafilm. Pierce the covering with a needle or create a very small opening. This will allow the solvent to evaporate slowly over time.

-

Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).

-

Monitoring: Observe the vial periodically over several days to weeks. The formation of small, well-defined crystals with sharp edges is the desired outcome.

Part 2: The Experiment – Illuminating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to perform the X-ray diffraction experiment. This process involves mounting the crystal and exposing it to a finely focused beam of monochromatic X-rays.

Workflow: From Crystal to Diffraction Pattern

The experimental workflow is a systematic process to collect a complete set of diffraction data.

Caption: Experimental workflow from crystal mounting to processed diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal lattice.

Methodology:

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a cryoloop, which is then attached to a goniometer head. The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.

-

Diffractometer Setup: The goniometer head is placed on the diffractometer. The instrument, equipped with an X-ray source (e.g., a rotating anode or synchrotron) and a detector, is calibrated.

-

Unit Cell Determination: A few initial diffraction images are collected to locate the reflections. This data is used by the software to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure a complete and redundant set of reflections. This involves rotating the crystal through a specific angular range while continuously collecting diffraction images.

-

Data Processing: After collection, the raw image data is processed. This involves:

-

Integration: Determining the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging multiple measurements of the same reflection to produce a final, unique set of reflection data.

-

Part 3: The Analysis – From Data to 3D Structure

With a processed data file, the next phase is to solve and refine the crystal structure. This is a computational process that transforms the diffraction data into a 3D model of the electron density within the crystal, from which the atomic positions can be determined.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (amplitudes) of the scattered waves, but not their phases. Methods like "direct methods" or the "Patterson method" are used to estimate the initial phases and generate a preliminary model of the structure.

-

Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor.

Case Study: Crystallographic Data for a Representative 2-Substituted Benzothiazole Analog

The following table summarizes typical crystallographic data obtained for a 2-substituted benzothiazole derivative, such as 2-(1,3-benzothiazol-2-yl)guanidin-2-ium acetate.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₉N₄S⁺·C₂H₃O₂⁻ | Defines the elemental composition of the asymmetric unit. |

| Formula Weight | 252.30 g/mol | Molar mass of the compound. |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.09 Å, b = 11.28 Å, c = 12.60 Å | The lengths of the edges of the unit cell. |

| Volume | 1149.6 ų | The volume of the unit cell. |

| Z | 4 | The number of formula units in the unit cell. |

| Calculated Density | 1.458 g/cm³ | The theoretical density of the crystal. |

| Final R-indices | R1 = 0.078, wR2 = 0.154 | Indicators of the agreement between the model and the experimental data. |

| Data Collection Temp. | 120 K | Low temperature minimizes thermal motion and radiation damage. |

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation.

Caption: Key structural features of a this compound analog and potential intermolecular interactions.

A critical part of the analysis is identifying non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern how molecules pack in the crystal. These interactions are vital for understanding crystal stability and can provide insights into how the molecule might interact with a biological target.

Part 4: The Implications – From Structure to Drug Design

The detailed structural information obtained from crystallographic analysis is invaluable for drug development.

Structure-Property Relationships

-

Conformation and Flexibility: The analysis reveals the preferred conformation of the molecule in the solid state. Understanding the flexibility of the piperidine ring and its orientation relative to the planar benzothiazole system is crucial for designing molecules that fit into a specific protein binding pocket.

-

Intermolecular Forces and Physicochemical Properties: The types and strengths of intermolecular interactions influence properties like melting point, solubility, and crystal packing density. This knowledge is essential for formulation development and understanding potential polymorphism.[5]

Rational Drug Design

The crystal structure serves as a blueprint for rational drug design.

Caption: The role of crystal structure analysis in the iterative cycle of rational drug design.

By understanding the exact 3D arrangement of atoms, medicinal chemists can:

-

Identify the Pharmacophore: Pinpoint the essential structural features responsible for biological activity.

-

Perform Molecular Docking: Accurately model how the molecule interacts with its protein target, predicting binding modes and affinities.

-

Guide Lead Optimization: Make targeted chemical modifications to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

The crystal structure analysis of this compound and its analogs is a powerful tool that provides indispensable insights for drug discovery and development. From guiding the synthesis of high-quality crystalline material to revealing the intricate details of molecular conformation and intermolecular packing, single-crystal X-ray diffraction delivers a wealth of information. This structural knowledge forms the bedrock of modern, structure-based drug design, enabling the creation of safer, more effective therapeutics. By integrating the principles and protocols outlined in this guide, research teams can fully leverage the power of crystallography to accelerate their journey from a promising scaffold to a clinical candidate.

References

- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.

- IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- Benchchem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives.

- PMC - NIH. The role of crystallography in drug design.

-

Mohamed, G. G., El-Gamel, N. E. A., & Mohamed, S. H. (2011). 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2920. Available from: [Link]

-

ResearchGate. The Role of Crystallography in Drug Design. Available from: [Link]

- University of Florida. Crystal Growing Tips.

- DR-NTU. Single-crystal growth of organic semiconductors.

- Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

-

PubMed. Solid phase synthesis of 2-aminobenzothiazoles. Available from: [Link]

-

YouTube. How to Grow Single Crystals | Organic Chemistry. Available from: [Link]

-

Abdallah, H. H., Khedr, M. A., El-Sattar, N. E. A., & Elgemeie, G. H. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–163. Available from: [Link]

-

SciRP.org. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Available from: [Link]

-

Momox. X-ray Crystallographic Study of Synthesized Aromatic Compounds: Benzothiazole and Tetrahydronaphthalene Derivatives. Available from: [Link]

-

Portland Press. A beginner's guide to X-ray data processing. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Available from: [Link]

-

PMC - PubMed Central. Collection of X-ray diffraction data from macromolecular crystals. Available from: [Link]

-

PMC - NIH. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

-

PMC - NIH. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Drawell. How X-Ray Diffraction Reveals Hidden Crystal Structure. Available from: [Link]

-

ResearchGate. Schematic representation of the main interactions engaged by (a)... | Download Scientific Diagram. Available from: [Link]

-

Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

PubChem. 2-piperazin-1-yl-1,3-benzothiazole. Available from: [Link]

-

ResearchGate. Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - A saccharin dervative. Available from: [Link]

-

Öztürk Yildirim, S., Akkurt, M., Servi, S., Genç, M., Sekerci, M., & Fun, H. K. (2006). Structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, C16H21N5S. Analytical Sciences: X-Ray Structure Analysis Online, 22, x171-x172. Available from: [Link]

-

PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Available from: [Link]

-

Azzam, H. A., El-Sattar, N. E. A., Khedr, M. A., & Elgemeie, G. H. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–926. Available from: [Link]

-

MOLBASE Encyclopedia. 2-(1-piperazinylcarbonyl)benzothiazole|290370-11-5. Available from: [Link]

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

-

ResearchGate. Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Available from: [Link]

-

IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Available from: [Link]

-

Chemical Papers. Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Available from: [Link]

-

PubMed Central. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). Available from: [Link]

-

MDPI. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Available from: [Link]

-

NIH. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Available from: [Link]

-

CAS Common Chemistry. 2-(1-Piperidinylthio)benzothiazole. Available from: [Link]

-

ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery. Available from: [Link]

Sources

- 1. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride | 1211465-94-9 | Benchchem [benchchem.com]